molecular formula C5H8BrNO2 B114528 (S)-2-Amino-4-bromopent-4-enoic acid CAS No. 151144-96-6

(S)-2-Amino-4-bromopent-4-enoic acid

Cat. No. B114528
M. Wt: 194.03 g/mol
InChI Key: YTCSGBSYHNQHFD-BYPYZUCNSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Geochemical Applications

Amino acids, including specific enantiomers such as (S)-2-amino-4-bromopent-4-enoic acid, play a crucial role in geochronology through the chemical racemization reaction. This method relies on the transformation of amino acid enantiomers over geological time, providing a measure of time since the death of an organism. The process is influenced by environmental factors such as temperature and pH, making it a valuable tool for understanding geochemical processes and the historical temperature fluctuations on Earth (Schroeder & Bada, 1976).

Synthesis and Transformations in Drug Research

The versatile chemistry of amino acids allows for their incorporation into complex molecules for drug research. Metathesis reactions, involving (S)-2-amino-4-bromopent-4-enoic acid derivatives, are extensively utilized in synthesizing cyclic β-amino acids, which are significant in medicinal chemistry for creating new drug molecules. This approach offers selective and stereocontrolled methodologies for accessing a variety of functionalized β-amino acid derivatives, showcasing the potential of such compounds in the development of therapeutics (Kiss et al., 2018).

Enantioseparation in Analytical Chemistry

Amino acids, including (S)-2-amino-4-bromopent-4-enoic acid, are fundamental in the development of analytical techniques for enantioseparation. The use of chiral auxiliaries based on amino acids in cyanuric chloride-based chiral derivatizing agents illustrates the crucial role of these compounds in separating enantiomers. This method is essential for assessing the enantiomeric purity of pharmaceuticals and developing analytical procedures for a variety of chiral compounds, highlighting the importance of amino acids in analytical chemistry (Batra & Bhushan, 2014).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(2S)-2-amino-4-bromopent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCSGBSYHNQHFD-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C(C[C@@H](C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376138
Record name L-2-Amino-4-bromo-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-4-bromopent-4-enoic acid

CAS RN

151144-96-6
Record name L-2-Amino-4-bromo-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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